REACTION_CXSMILES
|
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[Si](C)(C)C.[Br:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.[Mg].Br>O1CCCC1.C1(C)C=CC=CC=1>[Br-:20].[C:1]1([S+:7]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:7.8|
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
CUSTOM
|
Details
|
to react at the same temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction solution at 0 to 5° C.
|
Type
|
CUSTOM
|
Details
|
separation
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted twice with 120 ml of 12% aqueous solution of hydrobromic acid
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 480 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.3 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |